molecular formula C12H9BrFNO B1438568 4-(3-Bromophenoxy)-3-fluoroaniline CAS No. 1039920-66-5

4-(3-Bromophenoxy)-3-fluoroaniline

Cat. No.: B1438568
CAS No.: 1039920-66-5
M. Wt: 282.11 g/mol
InChI Key: ZXQXKGQSJLOELJ-UHFFFAOYSA-N
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Description

4-(3-Bromophenoxy)-3-fluoroaniline is an organic compound belonging to the class of aryloxyamines. It is a colorless to pale yellow liquid that is soluble in water, ethanol, and ether. It is widely used in the synthesis of a variety of organic compounds and has applications in several fields such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4-(3-Bromophenoxy)-3-fluoroaniline is widely used in scientific research. It is used as a reagent in the synthesis of several organic compounds such as 4-fluorobenzenesulfonamides, 4-fluorobenzamides, and 4-fluorobenzamidines. It is also used in the synthesis of several pharmaceuticals, agrochemicals, and materials science compounds. It has also been used in the synthesis of polymers and in the synthesis of polyaromatic hydrocarbons.

Mechanism of Action

Target of Action

Compounds with similar structures, such as bromopyruvic acid, have been shown to target glyceraldehyde-3-phosphate dehydrogenase . This enzyme plays a crucial role in the glycolytic pathway, which is often overexpressed in cancer cells .

Mode of Action

Based on the structural similarity to bromopyruvic acid, it can be hypothesized that it may also act as an alkylating agent . Alkylating agents can form covalent bonds with the DNA molecule, preventing it from being correctly replicated or transcribed, which can lead to cell death.

Biochemical Pathways

If it acts similarly to bromopyruvic acid, it may inhibit the glycolytic pathway by targeting glyceraldehyde-3-phosphate dehydrogenase . This could potentially disrupt the energy production in cells, particularly in cancer cells that rely heavily on glycolysis for their energy needs.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Bromophenoxy)-3-fluoroaniline in laboratory experiments is its availability and low cost. The compound is widely available and can be easily synthesized in the laboratory. It is also relatively inexpensive compared to other compounds used in the synthesis of organic compounds. However, the compound is highly reactive and can be easily hydrolyzed and oxidized. Therefore, it is important to handle the compound with care and to store it in a dry and cool environment.

Future Directions

The potential future directions for the use of 4-(3-Bromophenoxy)-3-fluoroaniline include further research into its biochemical and physiological effects. It could be used in the development of new drugs and agrochemicals. Additionally, it could be used in the synthesis of polymers and in the synthesis of polyaromatic hydrocarbons. Finally, it could be used in the development of new materials for use in the electronics and energy industries.

Properties

IUPAC Name

4-(3-bromophenoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-8-2-1-3-10(6-8)16-12-5-4-9(15)7-11(12)14/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQXKGQSJLOELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651873
Record name 4-(3-Bromophenoxy)-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039920-66-5
Record name 4-(3-Bromophenoxy)-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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